molecular formula C14H16N4O2 B12237140 4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}morpholine

4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}morpholine

Cat. No.: B12237140
M. Wt: 272.30 g/mol
InChI Key: QGOFWNUDVIFLRC-UHFFFAOYSA-N
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Description

4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}morpholine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a unique structure combining a cyclopropyl group, an imidazo[1,2-b]pyridazine core, and a morpholine moiety, making it a versatile scaffold for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}morpholine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions: 4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .

Scientific Research Applications

4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}morpholine involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine core is known to bind to kinase enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives
  • Pyridazine derivatives
  • Morpholine-containing compounds

Uniqueness: What sets 4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}morpholine apart is its unique combination of structural features, which confer distinct pharmacological properties. The presence of the cyclopropyl group enhances its binding affinity to certain targets, while the morpholine moiety improves its solubility and bioavailability .

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C14H16N4O2/c19-14(17-5-7-20-8-6-17)11-3-4-13-15-12(10-1-2-10)9-18(13)16-11/h3-4,9-10H,1-2,5-8H2

InChI Key

QGOFWNUDVIFLRC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCOCC4

Origin of Product

United States

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